molecular formula C17H12N6O B2915271 2-phenyl-N-(quinolin-8-yl)-2H-tetrazole-5-carboxamide CAS No. 1396757-55-3

2-phenyl-N-(quinolin-8-yl)-2H-tetrazole-5-carboxamide

Cat. No. B2915271
CAS RN: 1396757-55-3
M. Wt: 316.324
InChI Key: VZZJDLQLWDQUQT-UHFFFAOYSA-N
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Description

2-Phenyl-N-(quinolin-8-yl)-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.

Scientific Research Applications

Synthesis and Chemical Reactivity

2-phenyl-N-(quinolin-8-yl)-2H-tetrazole-5-carboxamide, due to its complex structure, is involved in various synthetic pathways for producing novel compounds with potential biological activities. For instance, the work of Aleksandrov et al. (2020) details the condensation reactions leading to derivatives with distinct substitution patterns, highlighting the chemical versatility and reactivity of compounds with similar frameworks (Aleksandrov, Zablotskii, & El’chaninov, 2020). Similarly, the synthesis of novel series of 2-azetidinone derivatives integrated with quinoline, showcasing their potential in antimicrobial applications, reflects the adaptability of such structures in medicinal chemistry (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Pharmacological Evaluation

In the pharmacological domain, quinoline derivatives are evaluated for their receptor antagonism and therapeutic potentials. Mahesh et al. (2011) synthesized a series of quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists, demonstrating the potential of quinoline derivatives in treating conditions mediated by this receptor, such as gastrointestinal disorders (Mahesh, Devadoss, Pandey, & Yadav, 2011).

Antimicrobial Screening

The quest for new antimicrobial agents has also incorporated quinoline derivatives. The study by Özyanik et al. (2012) on quinoline derivatives containing an azole nucleus showed promising antimicrobial activity, signifying the importance of structural modifications to enhance biological activities (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Antitumor Activity

Atwell et al. (1988) explored the minimal DNA-intercalating ligands for antitumor drugs, with phenylquinoline-8-carboxamides showing potential due to their ability to intercalate with DNA. Such studies underscore the therapeutic potential of quinoline derivatives in oncology, illustrating the role of structural features in biological efficacy (Atwell, Bos, Baguley, & Denny, 1988).

properties

IUPAC Name

2-phenyl-N-quinolin-8-yltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O/c24-17(16-20-22-23(21-16)13-8-2-1-3-9-13)19-14-10-4-6-12-7-5-11-18-15(12)14/h1-11H,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZJDLQLWDQUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(quinolin-8-yl)-2H-tetrazole-5-carboxamide

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